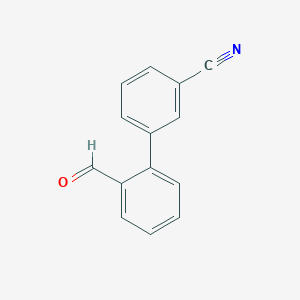

2'-Formyl-biphenyl-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-Formyl-biphenyl-3-carbonitrile: is an organic compound with the molecular formula C14H9NO and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a formyl group (-CHO) attached to the second position of a biphenyl structure, and a nitrile group (-CN) attached to the third position. It is primarily used in research settings, particularly in the field of proteomics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Formyl-biphenyl-3-carbonitrile typically involves the following steps:

Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.

Introduction of Formyl Group: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the biphenyl compound with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Introduction of Nitrile Group: The nitrile group can be introduced through a Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl nitrile using copper(I) cyanide (CuCN) and sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl).

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: 2’-Formyl-biphenyl-3-carbonitrile can undergo various chemical reactions, including:

Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

Reduction: LiAlH4, H2, Pd/C (palladium on carbon)

Substitution: HNO3 (nitric acid), H2SO4, Br2 (bromine)

Major Products Formed:

Oxidation: 2’-Carboxy-biphenyl-3-carbonitrile

Reduction: 2’-Formyl-biphenyl-3-amine

Substitution: 2’-Formyl-4-nitro-biphenyl-3-carbonitrile

Aplicaciones Científicas De Investigación

2’-Formyl-biphenyl-3-carbonitrile has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2’-Formyl-biphenyl-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with proteins and enzymes, potentially inhibiting or modulating their activity.

Pathways Involved: The exact pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

Biphenyl-2-carboxaldehyde: Similar structure but lacks the nitrile group.

Biphenyl-3-carbonitrile: Similar structure but lacks the formyl group.

2’-Formyl-biphenyl: Similar structure but lacks the nitrile group.

Uniqueness: 2’-Formyl-biphenyl-3-carbonitrile is unique due to the presence of both formyl and nitrile groups on the biphenyl core, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .

Actividad Biológica

2'-Formyl-biphenyl-3-carbonitrile is a compound of interest due to its unique chemical structure, which includes both formyl and nitrile functional groups. This compound has been the subject of various biological studies, revealing its potential applications in medicinal chemistry and biochemistry. This article synthesizes existing research findings regarding its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure:

- Molecular Formula: C14H9N

- Molecular Weight: 209.23 g/mol

- CAS Number: 223575-89-1

The compound features a biphenyl core with a formyl group at the 2' position and a carbonitrile group at the 3-position, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins and enzymes. The following pathways are involved:

- Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

- Protein Interaction: It can modulate protein-ligand interactions, which are crucial in cellular signaling and regulation.

Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The evaluation of cytotoxicity typically employs several assays:

| Assay Type | Description | Advantages |

|---|---|---|

| MTT Assay | Measures cell viability based on mitochondrial activity | Widely accepted standard |

| Colony Formation Assay | Assesses the ability of cells to grow in low-adherence conditions | Evaluates long-term survival and proliferation |

| Apoptosis Detection | Uses fluorescent markers to identify apoptotic cells | Provides insights into cell death mechanisms |

In vitro studies indicate that the compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant bacteria .

Case Studies

-

Study on Cancer Cell Lines:

- A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated a dose-dependent decrease in cell viability with IC50 values determined through MTT assays.

- Antimicrobial Evaluation:

Propiedades

IUPAC Name |

3-(2-formylphenyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO/c15-9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-16/h1-8,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVNESQLFDHZRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.